molecular formula C9H9N3O3 B6178544 methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 2114777-90-9

methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B6178544
CAS No.: 2114777-90-9
M. Wt: 207.2
InChI Key:
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Description

“Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate” is a compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole-containing compounds have been synthesized using various methods . For instance, the cyclization to the imidazo[4,5-b]pyridine ring system was effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds are known to undergo various chemical reactions. For instance, they have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on their specific structure and target. For instance, some imidazole-containing compounds are known to act as GABA A receptor agonists . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

Imidazole-containing compounds have shown promise in various areas of medicine due to their broad range of biological activities . They are being explored for their potential in treating various diseases, including cancer, inflammation, and infectious diseases . As such, the development of new drugs that overcome current public health problems is a key future direction .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves the condensation of 2-amino-3-methylpyridine with ethyl glyoxylate followed by cyclization and esterification.", "Starting Materials": [ "2-amino-3-methylpyridine", "ethyl glyoxylate", "sodium ethoxide", "acetic acid", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-methylpyridine in methanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Slowly add ethyl glyoxylate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Cool the reaction mixture and add sodium bicarbonate to adjust the pH to 7-8.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product and purify by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 7: Esterify the purified product with methanol and sulfuric acid to obtain methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate." ] }

CAS No.

2114777-90-9

Molecular Formula

C9H9N3O3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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